13-Methyl-1-oxacyclohexadecan-2-one
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Overview
Description
13-Methyl-1-oxacyclohexadecan-2-one is a chemical compound with the molecular formula C16H30O2. It is a lactone, which is a cyclic ester, and is known for its unique structure and properties. This compound is also referred to as a macrocyclic lactone due to its large ring size.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyl-1-oxacyclohexadecan-2-one typically involves the cyclization of a hydroxy acid. One common method is the lactonization of 13-methyl-1-hydroxyhexadecanoic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, which acts as a catalyst to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through large-scale lactonization processes. These processes often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
13-Methyl-1-oxacyclohexadecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the lactone under basic or acidic conditions.
Major Products
Oxidation: The major product is 13-methyl-1-hydroxyhexadecanoic acid.
Reduction: The major product is 13-methyl-1,16-hexadecanediol.
Substitution: The products vary depending on the nucleophile used, resulting in different esters or amides.
Scientific Research Applications
13-Methyl-1-oxacyclohexadecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound in studies of lactone chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the fragrance industry as a component of perfumes and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of 13-Methyl-1-oxacyclohexadecan-2-one involves its interaction with specific molecular targets. As a lactone, it can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadecanolide: Another macrocyclic lactone with a similar structure but without the methyl group.
Exaltolide: A lactone with a similar ring size but different substituents.
Muskalactone: A related compound with a similar lactone structure.
Uniqueness
13-Methyl-1-oxacyclohexadecan-2-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its physical properties, such as melting point and solubility, as well as its interactions with other molecules.
Properties
CAS No. |
112405-42-2 |
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Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
13-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O2/c1-15-11-8-6-4-2-3-5-7-9-13-16(17)18-14-10-12-15/h15H,2-14H2,1H3 |
InChI Key |
IHNLMZYMXGPEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCC(=O)OCCC1 |
Origin of Product |
United States |
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